2-(2-(3-phenylureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the nucleophilic addition reaction of an amino-thiazole derivative with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature.
Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced by reacting the thiazole derivative with phenyl isocyanate under controlled conditions.
Attachment of the Pyridinylmethyl Group: The final step involves the reaction of the intermediate compound with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]ACETAMIDE .
- 2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(3-PHENYLPROPYL)ACETAMIDE .
Uniqueness
2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N5O2S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O2S/c24-16(20-11-13-5-4-8-19-10-13)9-15-12-26-18(22-15)23-17(25)21-14-6-2-1-3-7-14/h1-8,10,12H,9,11H2,(H,20,24)(H2,21,22,23,25) |
InChI Key |
KQUDCGSNZOZOKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.